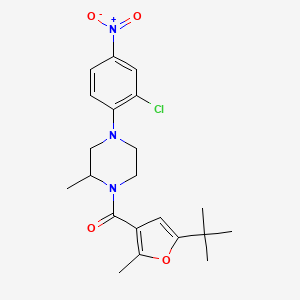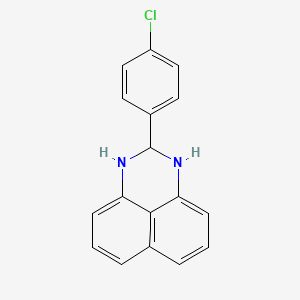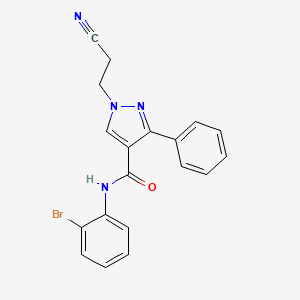
1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine is not fully understood. However, it is believed to exert its antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It is also believed to inhibit bacterial and fungal growth by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antibacterial and antifungal activities. In addition, it has been shown to induce apoptosis in cancer cells and disrupt cell membrane integrity in bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine in lab experiments is its broad-spectrum antimicrobial activity. It has also been shown to have low toxicity in animal studies. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine. One direction is the identification of its protein targets using photoaffinity labeling. Another direction is the development of analogs with improved efficacy and selectivity. Additionally, the use of this compound in combination with other drugs or therapies should be explored to enhance its effectiveness. Finally, more studies are needed to understand its mechanism of action and optimize its use in various applications.
In conclusion, 1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine is a promising compound with potential applications in the field of medicinal chemistry. Its broad-spectrum antimicrobial activity and low toxicity make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and optimize its use in various applications.
Synthesemethoden
The synthesis of 1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine involves the reaction of 2-chloro-4-nitroaniline with 5-tert-butyl-2-methyl-3-furoic acid in the presence of thionyl chloride. The resulting acid chloride is then reacted with 2-methylpiperazine to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, antibacterial, and antifungal activities. It has also been studied for its potential use as a photoaffinity labeling agent for the identification of protein targets.
Eigenschaften
IUPAC Name |
(5-tert-butyl-2-methylfuran-3-yl)-[4-(2-chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O4/c1-13-12-23(18-7-6-15(25(27)28)10-17(18)22)8-9-24(13)20(26)16-11-19(21(3,4)5)29-14(16)2/h6-7,10-11,13H,8-9,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRRUBWGGTYGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=C(OC(=C2)C(C)(C)C)C)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Tert-butyl-2-methylfuran-3-yl)-[4-(2-chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2,5-pyrrolidinedione](/img/structure/B5185727.png)
![2-hydroxy-5-[2-(3-hydroxy-6-methyl-2-pyridinyl)ethyl]benzenesulfonic acid](/img/structure/B5185728.png)
![1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone](/img/structure/B5185729.png)
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5185746.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B5185760.png)
![3-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B5185766.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5185775.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5185777.png)
![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5185782.png)
![4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5185786.png)
![6-(4-chlorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5185796.png)
![N-[5-(propylthio)-1H-benzimidazol-2-yl]-2-furamide](/img/structure/B5185802.png)